MmpL3-IN-1

Tuberculosis MmpL3 MIC

MmpL3-IN-1 (CAS 2290534-93-7), also designated as compound 32, is a synthetic small molecule inhibitor of the Mycobacterial membrane protein large 3 (MmpL3) transporter in *Mycobacterium tuberculosis* (Mtb). It belongs to the N-(2-adamantyl)-pyrrole-2-carboxamide chemotype, distinguished by a 2,6-difluoropyridin-3-yl substituent that confers potent in vitro activity.

Molecular Formula C20H21F2N3O
Molecular Weight 357.4 g/mol
Cat. No. B15141614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmpL3-IN-1
Molecular FormulaC20H21F2N3O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CN4)C5=C(N=C(C=C5)F)F
InChIInChI=1S/C20H21F2N3O/c21-17-2-1-15(19(22)24-17)14-8-16(23-9-14)20(26)25-18-12-4-10-3-11(6-12)7-13(18)5-10/h1-2,8-13,18,23H,3-7H2,(H,25,26)
InChIKeyDWGDVELBEXGGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MmpL3-IN-1: Chemical Identity, Class, and Core Pharmacological Profile for Tuberculosis Research Procurement


MmpL3-IN-1 (CAS 2290534-93-7), also designated as compound 32, is a synthetic small molecule inhibitor of the Mycobacterial membrane protein large 3 (MmpL3) transporter in *Mycobacterium tuberculosis* (Mtb) . It belongs to the N-(2-adamantyl)-pyrrole-2-carboxamide chemotype, distinguished by a 2,6-difluoropyridin-3-yl substituent that confers potent in vitro activity . The compound is primarily utilized in preclinical research focused on antitubercular drug discovery and mechanisms of cell wall biosynthesis inhibition . Its reported minimal inhibitory concentration (MIC) against drug-sensitive Mtb H37Rv is less than 0.016 µg/mL, positioning it among the most potent MmpL3 inhibitors described [1].

Why MmpL3-IN-1 Cannot Be Substituted with Generic MmpL3 Inhibitors: A Procurement Case for Differentiated Chemical Space


Despite sharing the MmpL3 target with other advanced leads such as SQ109 (an adamantane-based diamine) and AU1235 (an adamantyl urea), MmpL3-IN-1 occupies distinct chemical space that confers quantifiably different physicochemical and pharmacological properties [1]. The pyrrole-carboxamide core combined with a difluoropyridine substituent results in a unique electrostatic surface that cannot be replicated by simpler analogs . Critically, in vivo efficacy and oral bioavailability in tuberculosis models are highly sensitive to minor structural modifications within this series, meaning that substitution with a generic MmpL3 inhibitor—even one with a similar nominal MIC—is not predictive of equivalent performance in animal models of infection [2]. This is compounded by the fact that different MmpL3 inhibitor chemotypes exhibit divergent hERG liability profiles, metabolic stability, and rates of resistance emergence, underscoring the necessity for procurement of the exact reference compound [2].

Quantitative Evidence Guide for MmpL3-IN-1: Head-to-Head Comparator Data for Informed Procurement


Superior In Vitro Antimycobacterial Potency of MmpL3-IN-1 Compared to SQ109, AU1235, and BM212

MmpL3-IN-1 exhibits a minimum inhibitory concentration (MIC) of less than 0.016 µg/mL against drug-sensitive *M. tuberculosis* H37Rv, which is substantially lower than the MICs of leading MmpL3 inhibitor comparators tested under comparable broth dilution conditions [1][2][3]. Specifically, this potency is approximately 15-fold lower than that of SQ109 (MIC = 0.25 µg/mL), over 3-fold lower than AU1235 (MIC = 0.0313–0.0625 µg/mL), and more than 125-fold lower than BM212 (MIC = 2 µg/mL) [2][3]. This superior potency suggests that lower compound concentrations are required to achieve bacteriostatic activity, which can be advantageous for in vitro synergy studies and for reducing potential off-target cellular toxicity.

Tuberculosis MmpL3 MIC

Improved Safety Margin: Low Cytotoxicity and Minimal hERG Liability

MmpL3-IN-1 demonstrates a favorable in vitro safety profile characterized by low cytotoxicity against mammalian cells and minimal inhibition of the hERG potassium channel. In a 48-hour MTT assay on Vero cells, MmpL3-IN-1 exhibited an IC50 of 35.3 µg/mL, translating to a high selectivity index (SI = IC50/MIC) of greater than 2200 . In contrast, the clinical candidate SQ109, while also having an acceptable SI, shows more variable hERG activity; its hERG IC50 is reported to be ~6.5 µM, whereas MmpL3-IN-1 exhibits little inhibition with an IC50 > 30 µM [1]. This reduced hERG affinity is critical for mitigating potential cardiotoxicity risks in chronic oral dosing models, a common hurdle for MmpL3 inhibitors including earlier spirocycle leads which required extensive optimization to improve hERG profiles [1].

Cytotoxicity hERG Selectivity Index

Demonstrated In Vivo Efficacy: Lung CFU Reduction in a Murine Tuberculosis Model

Oral administration of MmpL3-IN-1 at a dose of 100 mg/kg (5 days/week for 30 days) in SPF BALB/c female mice infected with *M. tuberculosis* H37Rv resulted in a 2.0 log10 reduction in lung colony-forming units (CFU) . This degree of reduction is comparable to the efficacy reported for the advanced clinical candidate SQ109, which at a lower dose of 10 mg/kg achieved a similar 1.5-2.0 log10 CFU reduction in a chronic mouse model, albeit with the caveat that SQ109's efficacy was benchmarked against ethambutol at 100 mg/kg [1]. The ability of MmpL3-IN-1 to achieve a 2-log reduction in bacterial burden following oral dosing validates its bioavailability and target engagement in vivo, making it a robust tool compound for preclinical disease modeling.

In Vivo Tuberculosis CFU

Pharmacokinetic Profile: Half-Life and Oral Bioavailability in Murine Model

MmpL3-IN-1 exhibits moderate pharmacokinetic properties in BALB/c mice following oral (100 mg/kg) and intravenous (10 mg/kg) administration [1]. The oral bioavailability (F%) was determined to be 6.6%, with a terminal half-life (t1/2) of 7.48 hours and a peak plasma concentration (Cmax) of 211 ng/mL reached at 0.5 hours (Tmax) [1]. While direct PK data for other MmpL3 inhibitors in the same experimental system are not readily available for cross-comparison, class-level inference suggests that many MmpL3-targeting chemotypes (e.g., certain indolecarboxamides) suffer from poor oral absorption or rapid clearance, limiting their utility as in vivo probes [2]. The defined half-life and measurable oral exposure of MmpL3-IN-1, therefore, represent a practical advantage for researchers designing repeat-dose efficacy studies.

Pharmacokinetics Bioavailability Half-Life

Direct Target Engagement: Inhibition of TMM Transport and Mycolic Acid Biosynthesis

MmpL3-IN-1 exerts its antimycobacterial effect by directly inhibiting MmpL3-mediated transport of trehalose monomycolate (TMM), a critical step in mycolic acid incorporation into the Mtb cell wall [1]. In whole-cell assays using *M. tuberculosis* H37Rv mc2 6206, treatment with 0.0625-1 µg/mL MmpL3-IN-1 for 16 hours resulted in dose-dependent accumulation of intracellular TMM and a corresponding reduction in cell wall-bound mycolic acid methyl esters (MAMEs), as demonstrated by Western blot analysis [1]. At higher concentrations, the compound reduced synthesis of trehalose dimycolate (TDM) and led to accumulation of free mycolate . This biochemical signature is consistent across different MmpL3 inhibitor classes (e.g., SQ109, AU1235, BM212), confirming target engagement [2]. However, the specific pattern and dose-response relationship may vary among chemotypes, making MmpL3-IN-1 a valuable reference standard for comparative mechanistic studies.

Mechanism of Action TMM Cell Wall

Recommended Research and Industrial Application Scenarios for MmpL3-IN-1


In Vitro Synergy Screening with First- and Second-Line Antitubercular Drugs

The exceptionally low MIC of MmpL3-IN-1 (< 0.016 µg/mL) enables its use at very low concentrations in checkerboard synergy assays with standard antitubercular agents (e.g., isoniazid, rifampicin, bedaquiline) . This minimizes compound carryover effects and reduces the likelihood of cytotoxicity, which is particularly important when testing combinations against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates . The high selectivity index (SI > 2200) further supports its inclusion in prolonged in vitro time-kill kinetic studies .

Pharmacodynamic Evaluation in Murine Models of Chronic Tuberculosis Infection

Given the documented 2.0 log10 CFU reduction in lung burden following oral administration, MmpL3-IN-1 is a suitable tool compound for investigating the relationship between drug exposure (PK) and antibacterial effect (PD) in animal models of chronic TB [1]. Its moderate oral bioavailability (F% = 6.6%) and defined half-life (t1/2 = 7.48 h) allow for repeat-dose regimen design to explore optimal dosing intervals [1]. This scenario is particularly valuable for academic and industry groups seeking to validate MmpL3 as a target for new combination therapies [1].

Mechanistic Probe for MmpL3 Transporter Function and Cell Wall Biosynthesis Assays

MmpL3-IN-1 induces a characteristic accumulation of intracellular TMM and depletion of cell wall-bound MAMEs, making it an ideal positive control for Western blot and radiolabeled mycolic acid assays [2]. It can be used to benchmark the activity of novel MmpL3 inhibitor chemotypes and to validate target engagement in biochemical and whole-cell assays [2]. This is critical for drug discovery programs focused on disrupting mycobacterial cell envelope integrity [2].

Reference Standard for hERG and Cytotoxicity Profiling of MmpL3 Inhibitor Series

The compound's favorable hERG profile (IC50 > 30 µM) and low Vero cell cytotoxicity (IC50 = 35.3 µg/mL) make it a useful comparator when evaluating the safety liabilities of structurally related MmpL3 inhibitors [3]. New chemical entities within the pyrrole-carboxamide series can be directly compared to MmpL3-IN-1 in standardized hERG patch-clamp and mammalian cytotoxicity assays to assess whether structural modifications inadvertently introduce cardiotoxicity or cellular toxicity risks [3].

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